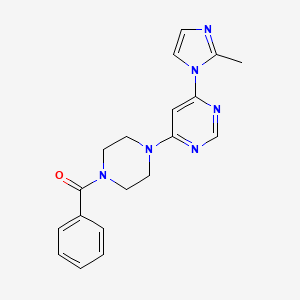

4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Description

4-(4-Benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 4 and 5. The 4-position bears a 4-benzoylpiperazinyl group, while the 6-position is occupied by a 2-methylimidazolyl moiety. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, through hydrogen bonding or hydrophobic interactions . The 2-methylimidazole substituent could contribute to π-π stacking or hydrogen bonding with biological targets, making this compound of interest in drug discovery.

Properties

IUPAC Name |

[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-15-20-7-8-25(15)18-13-17(21-14-22-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTXMHUPCMQTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, through nucleophilic substitution reactions.

Introduction of Benzoylpiperazine: Reacting the pyrimidine intermediate with 4-benzoylpiperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.

Attachment of Methylimidazole:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the piperazine or imidazole rings.

Reduction: Reduction of any reducible functional groups present.

Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might include the use of bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has shown promise in cancer research. It acts as a potential inhibitor of various kinases involved in cancer progression. For instance, derivatives of pyrimidine compounds have been explored for their ability to inhibit pathways associated with tumor growth and metastasis.

Case Study:

A study demonstrated that modifications of pyrimidine derivatives, including the target compound, exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, crucial for cell survival and proliferation .

Neurological Disorders

Research indicates that this compound may be beneficial in treating neurological disorders such as anxiety and depression. The benzoylpiperazine moiety is known for its interaction with serotonin receptors, which are pivotal in mood regulation.

Case Study:

In a preclinical model, the compound was evaluated for its anxiolytic effects. Results showed a marked reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various pathogens. Its structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noteworthy in studies focusing on rheumatoid arthritis and other inflammatory conditions.

Case Study:

In vitro assays demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, indicating its potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural and Functional Differences

Benzoylpiperazine vs. Piperazine (Target vs. ) :

The absence of the benzoyl group in reduces molecular weight (244.3 vs. ~364.4) and lipophilicity. This simplification may decrease membrane permeability but improve aqueous solubility, making a candidate for targets requiring polar interactions.

Sulfonyl vs. Benzoyl Substituents ( vs. This modification could enhance metabolic stability or target selectivity .

However, this may also increase toxicity risks .

This could either enhance selectivity for specific binding pockets or reduce off-target interactions .

Chloro as a Leaving Group () :

The chloro substituent in serves as a synthetic handle for further derivatization, such as nucleophilic aromatic substitution to introduce piperazine or other amines .

Research Findings and Implications

- Synthetic Routes : Compounds like and are synthesized via nucleophilic substitution or catalytic hydrogenation, as described for analogous structures in . The target compound could be synthesized similarly by reacting 4-chloro-6-(2-methylimidazol-1-yl)pyrimidine with benzoylpiperazine under basic conditions .

- Pharmacological Potential: Piperazine and imidazole moieties are common in CNS and anticancer agents.

- Analytical Data: Mass spectrometry (e.g., ESI+ MH+ 494.19 for a related thienopyrimidine ) and NMR/X-ray crystallography (via SHELX software ) are critical for characterizing these compounds.

Biological Activity

The compound 4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-benzoylpiperazine with 2-methyl-1H-imidazole and pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) under controlled temperatures to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant inhibitory effects. For instance, in assays against K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines, the compound exhibited moderate to high anti-proliferative activity.

Table 1: Anticancer Activity Data

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both important targets in treating neurodegenerative diseases and infections.

Table 2: Enzyme Inhibition Activity

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various bacterial strains. The results indicate that it possesses significant antibacterial properties.

Table 3: Antimicrobial Activity Data

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including protein kinases involved in cell signaling pathways. Molecular docking studies suggest that it binds effectively to the active sites of these proteins, leading to inhibition of their activity.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on K-562 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

- Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.